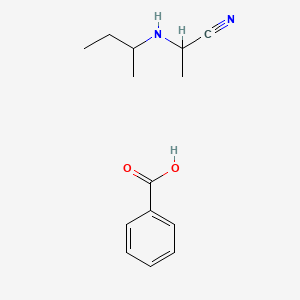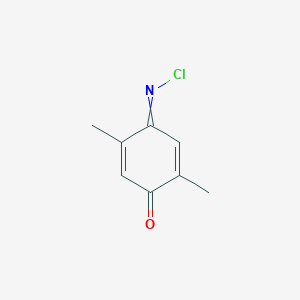![molecular formula C11H28SSiSn B14499153 Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane CAS No. 62924-43-0](/img/structure/B14499153.png)
Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane is a unique organosilicon compound that features both silicon and tin atoms within its structure. This compound is of interest due to its potential applications in various fields of chemistry and materials science. The presence of both silicon and tin atoms allows for unique reactivity and properties that can be exploited in synthetic chemistry and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane typically involves the reaction of a trimethylsilyl compound with a triethylstannyl sulfide. One common method involves the use of a Grignard reagent, where a trimethylsilyl halide reacts with a magnesium reagent to form the corresponding Grignard reagent. This intermediate then reacts with a triethylstannyl sulfide to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of specialized equipment to handle the reagents and control the reaction environment, such as temperature and pressure.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler silane or stannane derivatives.
Substitution: The silicon or tin atoms can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like chlorine or bromine can be used to substitute the silicon or tin atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce simpler silane or stannane derivatives.
Wissenschaftliche Forschungsanwendungen
Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon and carbon-tin bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential use in drug delivery systems and as a precursor for radiolabeled compounds for imaging.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique reactivity and properties.
Wirkmechanismus
The mechanism by which Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane exerts its effects involves the interaction of its silicon and tin atoms with various molecular targets. The silicon atom can form strong bonds with carbon, oxygen, and nitrogen, while the tin atom can participate in organometallic reactions. These interactions can lead to the formation of new bonds and the modification of existing molecular structures.
Vergleich Mit ähnlichen Verbindungen
Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane can be compared with other similar compounds, such as:
Trimethylsilyl compounds: These compounds contain a silicon atom bonded to three methyl groups and are used in various synthetic applications.
Triethylstannyl compounds: These compounds contain a tin atom bonded to three ethyl groups and are used in organometallic chemistry.
The uniqueness of this compound lies in the combination of both silicon and tin atoms within the same molecule, providing a versatile reagent for synthetic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
62924-43-0 |
|---|---|
Molekularformel |
C11H28SSiSn |
Molekulargewicht |
339.20 g/mol |
IUPAC-Name |
trimethyl(2-triethylstannylsulfanylethyl)silane |
InChI |
InChI=1S/C5H14SSi.3C2H5.Sn/c1-7(2,3)5-4-6;3*1-2;/h6H,4-5H2,1-3H3;3*1H2,2H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
IWTBHUXUVRMDFY-UHFFFAOYSA-M |
Kanonische SMILES |
CC[Sn](CC)(CC)SCC[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Dispiro[2.1.2.1]octan-4-one](/img/structure/B14499083.png)
![1-[Chloro(phenylsulfanyl)methyl]naphthalene](/img/structure/B14499085.png)

![1,4-Bis[(5-ethylnonan-2-YL)oxy]-1,4-dioxobutane-2-sulfonic acid](/img/structure/B14499118.png)
![N,2-Dicyclohexyl-1,2-diazaspiro[2.5]octane-1-carboxamide](/img/structure/B14499127.png)



![4-[(E)-(1-Methyl-1H-pyrrol-2-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14499159.png)
![1-[3-(2-Ethenyl-2-methylcyclopentylidene)propyl]-3-methoxybenzene](/img/structure/B14499160.png)

